

## Validating the selectivity of BMS-823778 for 11β-HSD1 over 11β-HSD2

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Compound of Interest

Compound Name: BMS-823778 hydrochloride

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# Validating the High Selectivity of BMS-823778 for 11β-HSD1

A Comparative Analysis for Drug Development Professionals

This guide provides an objective comparison of BMS-823778's selectivity for  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1) over its type 2 isoform ( $11\beta$ -HSD2). The high selectivity of an  $11\beta$ -HSD1 inhibitor is crucial for therapeutic efficacy in metabolic diseases while avoiding adverse effects associated with  $11\beta$ -HSD2 inhibition. This document summarizes key experimental data, outlines the methodologies used, and presents visual diagrams of the relevant biological pathway and experimental workflow.

### The Critical Role of Isoform Selectivity

The two key enzymes in peripheral glucocorticoid metabolism are 11β-HSD1 and 11β-HSD2. [1][2] 11β-HSD1 primarily functions as a reductase, converting inactive cortisone into active cortisol, thereby amplifying local glucocorticoid action in tissues like the liver and adipose tissue.[3][4][5] Overactivity of 11β-HSD1 is linked to metabolic syndrome and type 2 diabetes. In contrast, 11β-HSD2 is a unidirectional dehydrogenase that inactivates cortisol by converting it back to cortisone.[2][3][6] This enzymatic activity is vital in mineralocorticoid-sensitive tissues, such as the kidney, to protect the mineralocorticoid receptor from illicit activation by cortisol, which could otherwise lead to hypertension.[2][3][5] Therefore, a therapeutic inhibitor targeting



 $11\beta$ -HSD1 must exhibit high selectivity to avoid the hypertensive side effects of  $11\beta$ -HSD2 inhibition.

## **Quantitative Comparison of Inhibitor Selectivity**

BMS-823778 has been identified as a potent and highly selective inhibitor of human 11 $\beta$ -HSD1.[7][8][9] Its performance, when compared to other known 11 $\beta$ -HSD1 inhibitors, underscores its favorable selectivity profile.

Compound	11β-HSD1 IC50 / Ki (human)	11β-HSD2 Inhibition	Selectivity (Fold)
BMS-823778	IC50: 2.3 nM[7][8][9] [10][11]	No inhibition up to 30,000 nM[7]	>10,000[7][8][9][11]
INCB13739	IC50: 1.1 nM[11]	Reported as highly selective[11]	Not specified
INU-101	IC50: 0.6 nM[11]	Not specified	Not specified
ABT-384	Ki: 0.1-2.7 nM[11]	Not specified	Not specified
ASP3662	Ki: 5.3 nM[11]	No inhibition at 30,000 nM[11]	>5,600
AZD4017	IC50: 7 nM[11]	No significant activity[11]	Not specified
AZD8329	IC50: 9 nM[11]	IC50 > 30,000 nM[11]	>3,300

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is.

## **Experimental Protocols**

The determination of inhibitor potency and selectivity for  $11\beta$ -HSD1 and  $11\beta$ -HSD2 is typically conducted using in vitro enzymatic assays. Below is a generalized protocol based on established methodologies.



## In Vitro Enzyme Inhibition Assay for 11β-HSD1 and 11β-HSD<sub>2</sub>

1. Objective: To determine the IC50 values of test compounds (e.g., BMS-823778) against human 11β-HSD1 and 11β-HSD2.

#### 2. Materials:

- Enzyme Source: Microsomal preparations from cells recombinantly expressing human 11β-HSD1 or 11β-HSD2.
- Substrates: Cortisone for 11β-HSD1 assay; Cortisol for 11β-HSD2 assay.
- Cofactors: NADPH for 11β-HSD1; NAD+ for 11β-HSD2.
- Test Compound: BMS-823778 and other comparator inhibitors, serially diluted.
- Assay Buffer: Appropriate buffer to maintain optimal pH and enzyme stability.
- Detection System: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a suitable immunoassay system to quantify the product.

#### 3. Procedure:

- Enzyme Preparation: Thaw the microsomal enzyme preparations on ice. Dilute the enzymes in the assay buffer to a predetermined optimal concentration.
- Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in the assay buffer.
- Reaction Initiation:
  - In a reaction plate, add the assay buffer, the appropriate cofactor (NADPH for 11β-HSD1 or NAD+ for 11β-HSD2), and the test compound solution.
  - Pre-incubate the mixture for a short period at 37°C.

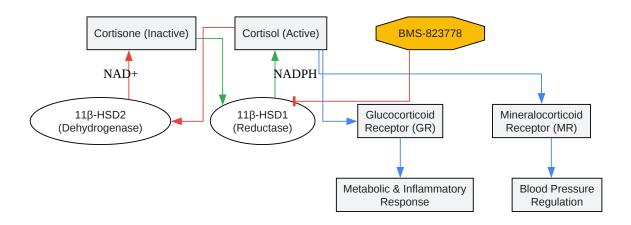


- $\circ$  Initiate the enzymatic reaction by adding the substrate (cortisone for 11 $\beta$ -HSD1 or cortisol for 11 $\beta$ -HSD2).
- Incubation: Incubate the reaction plate at 37°C for a specified time, ensuring the reaction proceeds within the linear range.
- Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent like acetonitrile).
- Product Quantification:
  - Centrifuge the plate to pellet the precipitated proteins.
  - $\circ$  Analyze the supernatant to measure the concentration of the product formed (cortisol for the 11 $\beta$ -HSD1 assay, cortisone for the 11 $\beta$ -HSD2 assay) using a validated LC-MS/MS or immunoassay method.
- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
  - Plot the percent inhibition against the logarithm of the compound concentration.
  - Determine the IC50 value by fitting the data to a four-parameter logistic equation.
  - Calculate the selectivity by dividing the IC50 for 11β-HSD2 by the IC50 for 11β-HSD1.

## **Visualizing Pathways and Processes**

Diagrams help clarify the complex biological and experimental processes involved in evaluating BMS-823778.

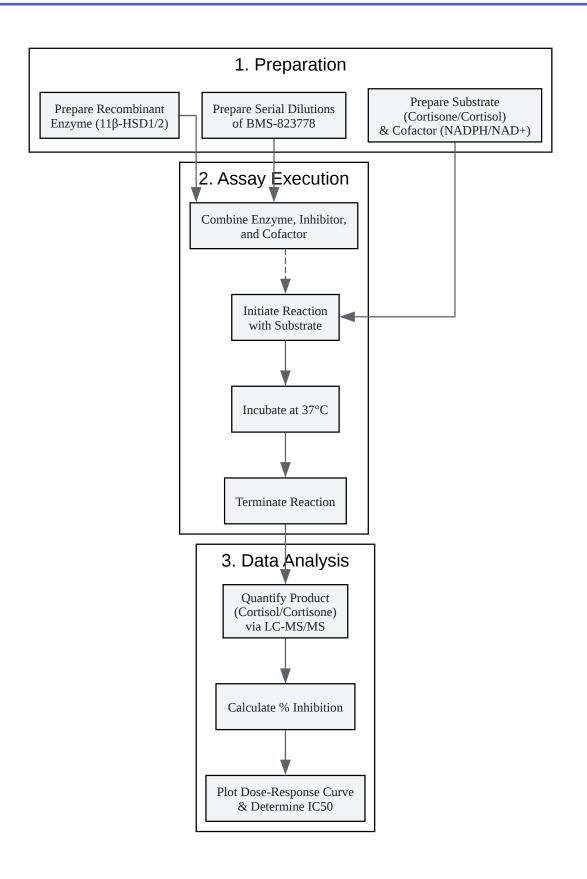




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Caption: Glucocorticoid activation pathway via  $11\beta$ -HSD enzymes.





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Caption: Workflow for in vitro determination of IC50 values.



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